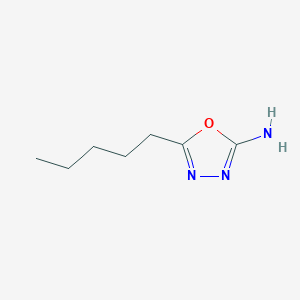![molecular formula C19H16N4O B12912963 5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-97-9](/img/structure/B12912963.png)
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The presence of both imidazole and pyrazine rings in its structure makes it a versatile scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine typically involves cyclocondensation reactions. One common method is the reaction of 4-methoxyphenylhydrazine with 2-chloropyrazine in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amines.
Substitution: Substituted imidazo[1,5-a]pyrazines.
Scientific Research Applications
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the catalytic activity of enzymes like ALOX15 by binding to the substrate-binding pocket . This inhibition can lead to reduced production of pro-inflammatory metabolites, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Another compound with a similar structure but different pharmacological properties.
5-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but has a different core structure.
Uniqueness
5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its dual imidazole and pyrazine rings, which confer distinct biological activities and make it a versatile scaffold for drug development . Its ability to selectively inhibit specific enzymes like ALOX15 further distinguishes it from other similar compounds .
Properties
CAS No. |
849199-97-9 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-7-14(8-10-16)17-12-21-19(18-11-20-13-23(17)18)22-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22) |
InChI Key |
QBVUXKPVKANWMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
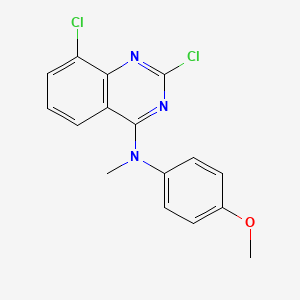
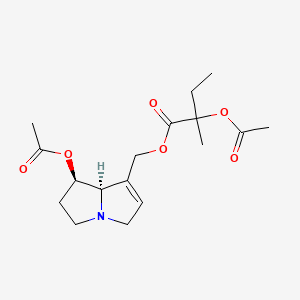
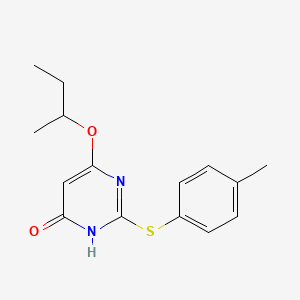
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
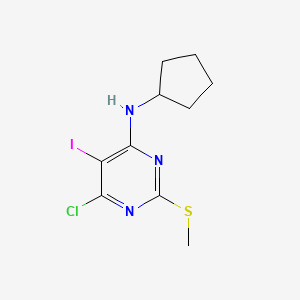
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
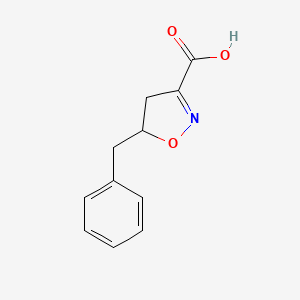
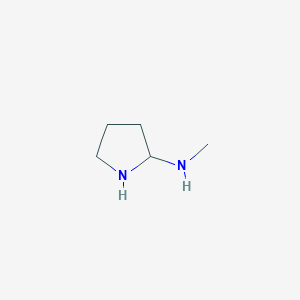
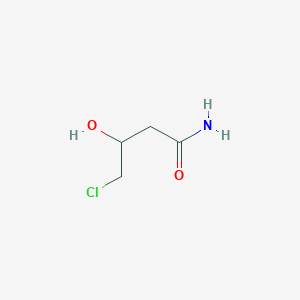
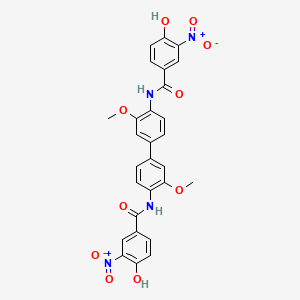
![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)
